molecular formula C23H22N2O2 B5863911 N-[4-(4-morpholinyl)phenyl]-4-biphenylcarboxamide CAS No. 5620-11-1

N-[4-(4-morpholinyl)phenyl]-4-biphenylcarboxamide

Cat. No. B5863911
CAS RN: 5620-11-1
M. Wt: 358.4 g/mol
InChI Key: PXSPDVBKJVESOX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to N-[4-(4-morpholinyl)phenyl]-4-biphenylcarboxamide involves multi-step chemical reactions starting from basic aromatic or heteroaromatic compounds. These processes typically involve condensation, amination, and cyclization steps. For example, one method involves condensing isocyanato compounds with morpholino-amines prepared from difluorobenzonitrile through amination followed by cyclization with hydrazine hydrate (Ji et al., 2018).

Molecular Structure Analysis

The crystal structure of related compounds reveals their molecular geometry and bonding interactions. Typically, these compounds crystallize in monoclinic systems with specific space groups. The structures help understand the molecular conformations and the electronic distribution which are crucial for their reactivity and interaction with biological molecules (Lu et al., 2017).

properties

IUPAC Name

N-(4-morpholin-4-ylphenyl)-4-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O2/c26-23(20-8-6-19(7-9-20)18-4-2-1-3-5-18)24-21-10-12-22(13-11-21)25-14-16-27-17-15-25/h1-13H,14-17H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXSPDVBKJVESOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00359686
Record name N-(4-MORPHOLIN-4-YLPHENYL)-4-PHENYL-BENZAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00359686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5620-11-1
Record name N-(4-MORPHOLIN-4-YLPHENYL)-4-PHENYL-BENZAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00359686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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